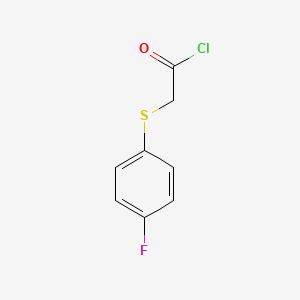

(4-Fluorophenylthio)acetyl chloride

Description

Significance of Acyl Chlorides in Synthetic Strategies

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in organic synthesis. wikipedia.orgnumberanalytics.com Their high reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to attack by nucleophiles. catalysis.blog This reactivity allows for the efficient formation of a wide range of other functional groups. numberanalytics.comfiveable.me

The primary use of acyl chlorides is in acylation reactions, which involve the introduction of an acyl group (R-CO-) into a molecule. numberanalytics.com These reactions are fundamental to the synthesis of numerous organic compounds, including:

Esters: Formed by the reaction of acyl chlorides with alcohols. wikipedia.orgfiveable.me

Amides: Formed by the reaction of acyl chlorides with amines. wikipedia.orgfiveable.me

Anhydrides: Formed by the reaction of acyl chlorides with carboxylates. wikipedia.org

The versatility and high reactivity of acyl chlorides make them indispensable tools for chemists in the pharmaceutical, agrochemical, and polymer industries. numberanalytics.com

Unique Aspects of Halogenated Thioethers in Chemical Design

Thioethers, which contain a sulfur atom bonded to two organic groups, are important structural motifs in many natural products and pharmaceutical compounds. nih.gov The introduction of a halogen atom, such as fluorine, onto the aromatic ring of a thioether can significantly alter its physical, chemical, and biological properties. acsgcipr.org

The fluorine atom in a compound like (4-Fluorophenylthio)acetyl chloride has several key effects:

Increased Lipophilicity: The presence of fluorine can increase the molecule's ability to pass through cell membranes, which is often a desirable property for drug candidates. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation in the body. jst.go.jpnih.gov

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can influence the reactivity of other parts of the molecule. wikipedia.org

The combination of a thioether and a halogen in a single molecule provides a powerful tool for medicinal chemists to fine-tune the properties of potential drug molecules. acs.orgnih.gov

Historical Context of this compound and Related Compounds in Research

The development of organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, began in the 19th century. nih.govwikipedia.org Early pioneers like Henri Moissan, who first isolated elemental fluorine, and Frédéric Swarts, who developed key fluorination reactions, laid the groundwork for this important field. numberanalytics.com The unique properties of organofluorine compounds led to their use in a wide array of applications, from refrigerants and polymers to pharmaceuticals and agrochemicals. wikipedia.org

The synthesis of thioether-containing molecules has also been a long-standing area of research in organic chemistry. acsgcipr.org The development of methods to form carbon-sulfur bonds has been crucial for the synthesis of many important compounds. nih.gov More recently, researchers have focused on developing more efficient and environmentally friendly ways to create these bonds. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJIHFGMRMRRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenylthio Acetyl Chloride

Precursor Synthesis and Halogenation Routes

The synthesis of (4-Fluorophenylthio)acetyl chloride fundamentally begins with the preparation of its carboxylic acid precursor, 2-((4-Fluorophenyl)thio)acetic acid. This is then followed by a halogenation step to yield the final acyl chloride.

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid Derivatives

The precursor, 2-((4-fluorophenyl)thio)acetic acid, is synthesized through the reaction of 4-fluorothiophenol (B130044) with an appropriate haloacetic acid, typically in the presence of a base. The resulting thioether then possesses the necessary carboxylic acid functional group for the subsequent chlorination step. The molecular formula for this precursor is C8H7FO2S. uni.lu

Chlorination Techniques for Carboxylic Acid Transformation to Acyl Chloride

The conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl) is a crucial step. masterorganicchemistry.com This transformation is typically achieved using a variety of chlorinating agents, each with its own advantages and specific applications. masterorganicchemistry.comlibretexts.org

Thionyl chloride (SOCl2) is a widely used reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The chloride ion generated during the reaction then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com This process is efficient because the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comchemguide.co.uk The reaction is often carried out by stirring the carboxylic acid in neat thionyl chloride at reflux for several hours, though a solvent like acetonitrile (B52724) can also be used. commonorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. libretexts.org This is followed by the formation of an acyl chlorosulfite intermediate. Finally, the chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO2 and HCl. libretexts.orgyoutube.comlibretexts.org

Table 1: Thionyl Chloride Mediated Transformation

| Reactant | Reagent | Product | Byproducts |

|---|

Oxalyl chloride ((COCl)2) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction is typically performed by stirring the carboxylic acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com Like thionyl chloride, oxalyl chloride also produces gaseous byproducts (CO, CO2, and HCl), which facilitates product isolation. chemicalbook.com

The mechanism is thought to proceed through a similar pathway involving the formation of a reactive intermediate. The use of oxalyl chloride can be advantageous in cases where the substrate is sensitive to the harsher conditions of thionyl chloride. chemicalbook.com

Table 2: Oxalyl Chloride Protocol

| Reactant | Reagent | Catalyst (optional) | Product | Byproducts |

|---|

Phosphorus chlorides, such as phosphorus trichloride (B1173362) (PCl3) and phosphorus pentachloride (PCl5), are also utilized for the preparation of acyl chlorides from carboxylic acids. libretexts.orgchemguide.co.uklibretexts.org

Phosphorus Pentachloride (PCl5): PCl5 is a solid that reacts with carboxylic acids at room temperature. chemguide.co.uk The reaction produces the acyl chloride along with phosphorus oxychloride (POCl3) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org The acyl chloride can then be separated by fractional distillation. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl3): PCl3 is a liquid that reacts less dramatically with carboxylic acids compared to PCl5 because no HCl is produced. chemguide.co.uk The products of this reaction are the acyl chloride and phosphorous acid (H3PO3). chemguide.co.uk Fractional distillation is also used to isolate the acyl chloride. chemguide.co.uklibretexts.org

While effective, these reagents generate phosphorus-containing waste, which can be difficult and costly to dispose of. youtube.com However, they can be advantageous for preparing thermally labile acyl chlorides. youtube.com

Table 3: Phosphorus Chlorides in Acyl Chloride Formation

| Reagent | Products | Separation Method |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Acyl Chloride, Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl) | Fractional Distillation |

Green Chemistry Approaches in Synthetic Design for Acyl Chlorides

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For acyl chloride synthesis, this includes exploring alternative reagents and reaction conditions that minimize hazardous waste and energy consumption. frontiersin.org While traditional methods using thionyl chloride and phosphorus chlorides are effective, they often involve corrosive and hazardous materials. acs.org

Research into greener alternatives includes the use of metal-free catalytic systems and reactions in aqueous media to reduce the reliance on volatile organic solvents. tandfonline.com For instance, performing acylation reactions in water can be advantageous as it is a non-toxic and readily available solvent. tandfonline.com The development of electrochemical methods for acyl chloride synthesis also represents a promising green approach, offering high reactivity and controllable selectivity under mild conditions. acs.org These emerging strategies aim to make the synthesis of acyl chlorides, and subsequently compounds like this compound, more sustainable. frontiersin.org

Reactivity and Reaction Mechanisms of 4 Fluorophenylthio Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

(4-Fluorophenylthio)acetyl chloride, as a derivative of a carboxylic acid, primarily undergoes nucleophilic acyl substitution reactions. This class of reaction is characteristic of acyl chlorides and involves the replacement of the chlorine atom by a nucleophile. google.comwikipedia.org The reactivity of the acyl chloride is attributed to the electrophilic nature of the carbonyl carbon. This electrophilicity is enhanced by the inductive effect of both the chlorine and oxygen atoms, which withdraw electron density, rendering the carbon atom susceptible to attack by nucleophiles. echemi.comchemguide.co.uk

The general pathway for these reactions involves a two-step mechanism: nucleophilic addition followed by elimination. google.comechemi.com First, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. google.comresearchgate.net In the second step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. google.comresearchgate.net

Mechanism of Attack by Various Nucleophiles

The fundamental mechanism of nucleophilic acyl substitution on this compound begins with the approach of a nucleophile to the electrophilic carbonyl carbon. Nucleophiles are species with a lone pair of electrons or a negative charge that are attracted to the positively polarized carbon center. echemi.comchemguide.co.uk

The process unfolds as follows:

Nucleophilic Addition: The nucleophile donates a pair of electrons to the carbonyl carbon, leading to the formation of a new covalent bond. Simultaneously, the pi electrons of the carbonyl group move to the oxygen atom, creating a tetrahedral alkoxide intermediate with a negative charge on the oxygen. google.comresearchgate.net

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This is accompanied by the cleavage of the carbon-chlorine bond, where the chloride ion is ejected as the leaving group. google.comresearchgate.net The chloride ion is an excellent leaving group due to its ability to stabilize the negative charge.

This addition-elimination sequence results in the net substitution of the chloro group with the nucleophile. google.com

Formation of Esters

This compound readily reacts with alcohols to form the corresponding esters, a process known as esterification. bldpharm.com

The reaction of this compound with an alcohol, such as ethanol, is typically vigorous and exothermic, producing an ester and hydrogen chloride gas. The reaction proceeds via the general nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, with the lone pair of electrons on the oxygen atom attacking the carbonyl carbon of the acyl chloride. chemguide.co.uk Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is subsequently lost from the oxygen of the original alcohol to yield the final ester product.

For example, the reaction with a generic alcohol (R-OH) can be represented as:

General Reaction: this compound + R-OH → 2-((4-fluorophenyl)thio)acetate ester + HCl

A specific instance is the formation of ethyl 2-((4-fluorophenyl)thio)acetate, a known derivative. nih.gov

Reaction Table: Esterification of this compound

| Reactant | Nucleophile | Product | Byproduct |

| This compound | Methanol | Methyl 2-((4-fluorophenyl)thio)acetate | HCl |

| This compound | Ethanol | Ethyl 2-((4-fluorophenyl)thio)acetate | HCl |

| This compound | Isopropanol | Isopropyl 2-((4-fluorophenyl)thio)acetate | HCl |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction is typically catalyzed by an acid or a base. While common for esters, it is not a characteristic reaction of acyl chlorides. Acyl chlorides are generally converted to esters through direct reaction with alcohols, which is a much more facile and common pathway. bldpharm.com There is no specific information available in the surveyed literature describing the transesterification of esters derived from this compound.

Formation of Amides

The reaction of this compound with ammonia (B1221849) or primary and secondary amines leads to the formation of amides. nih.gov This reaction is often rapid and highly exothermic.

When this compound reacts with a primary amine (R-NH2), an N-substituted amide is formed. researchgate.net The reaction mechanism is analogous to that with other nucleophiles. The nitrogen atom of the primary amine, with its lone pair of electrons, acts as a potent nucleophile, attacking the carbonyl carbon. researchgate.net

The initial reaction forms a tetrahedral intermediate which then collapses, eliminating the chloride ion. researchgate.net A second molecule of the amine often acts as a base to neutralize the hydrogen chloride that is formed, resulting in the formation of an ammonium (B1175870) salt as a byproduct. researchgate.net

General Reaction: this compound + 2 R-NH2 → N-alkyl-2-((4-fluorophenyl)thio)acetamide + R-NH3Cl

Reaction Table: Amide Formation with Primary Amines

| Reactant | Primary Amine | Product | Byproduct |

| This compound | Methylamine (CH3NH2) | N-methyl-2-((4-fluorophenyl)thio)acetamide | Methylammonium chloride |

| This compound | Ethylamine (CH3CH2NH2) | N-ethyl-2-((4-fluorophenyl)thio)acetamide | Ethylammonium chloride |

| This compound | Aniline (C6H5NH2) | N-phenyl-2-((4-fluorophenyl)thio)acetamide | Anilinium chloride |

Formation of Anhydrides

This compound can react with carboxylic acids to form carboxylic acid anhydrides. pressbooks.pubwikipedia.org This reaction is another example of nucleophilic acyl substitution, where the carboxylic acid acts as the nucleophile. libretexts.org The reaction proceeds by the attack of the hydroxyl oxygen of the carboxylic acid on the carbonyl carbon of the acyl chloride. wikipedia.orglibretexts.org A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion and a proton to yield the anhydride (B1165640) and hydrogen chloride. wikipedia.org

To drive the reaction to completion, a weak base such as pyridine (B92270) is often employed to neutralize the HCl byproduct. pressbooks.pub

The general reaction is: this compound + R-COOH → (4-Fluorophenylthio)acetyl R-oic anhydride + HCl pressbooks.pub

Table 2: Anhydride Formation from this compound and a Carboxylic Acid

| Reactant 1 | Reactant 2 | Product | Byproduct | Source |

| This compound | Carboxylic Acid (R-COOH) | Carboxylic Anhydride | HCl | pressbooks.pubwikipedia.org |

When this compound reacts with a different carboxylic acid (where the R group is not (4-fluorophenylthio)acetyl), the product is a mixed anhydride. pressbooks.pubwikipedia.org Mixed anhydrides are valuable intermediates in organic synthesis, particularly in peptide synthesis, where they are used to activate carboxylic acids for amide bond formation. researchgate.netgoogle.comhighfine.com

The formation of a mixed anhydride follows the same mechanism as described for general anhydride formation. wikipedia.org The carboxylic acid attacks the acyl chloride, leading to the formation of the mixed anhydride and HCl. wikipedia.orglibretexts.org The choice of reagents and reaction conditions is crucial to minimize side reactions, such as the disproportionation of the mixed anhydride into two symmetrical anhydrides. google.com Using reagents like ethyl chloroformate or pivaloyl chloride are common strategies in mixed anhydride synthesis. researchgate.netgoogle.com

The synthesis of mixed anhydrides from this compound provides a reactive intermediate that can be used for subsequent acylation reactions. nih.gov

Electrophilic Acylation Reactions

Friedel-Crafts Acylation with Aromatic Systems

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction introduces the (4-fluorophenylthio)acetyl group onto an aromatic ring. chemguide.co.uk The reaction is typically carried out by treating the aromatic compound (arene) with the acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). sigmaaldrich.commasterorganicchemistry.com

The mechanism involves the following key steps:

Formation of the Electrophile : The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. masterorganicchemistry.com This facilitates the cleavage of the C-Cl bond to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack : The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. chemguide.co.uk

An important feature of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is electron-withdrawing and deactivates the ring towards further substitution. organic-chemistry.orglibretexts.org This prevents polyacylation, leading to monoacylated products. organic-chemistry.org Unlike the related Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement. masterorganicchemistry.com

Table 3: Key Aspects of Friedel-Crafts Acylation

| Feature | Description | Source |

| Reaction Type | Electrophilic Aromatic Substitution | organic-chemistry.orgchemguide.co.uk |

| Electrophile | Acylium ion [RCO]⁺ | sigmaaldrich.commasterorganicchemistry.com |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | sigmaaldrich.commasterorganicchemistry.com |

| Product | Aryl Ketone | chemguide.co.uk |

| Key Advantage | No carbocation rearrangement; product is deactivated to prevent polyacylation. | organic-chemistry.orgmasterorganicchemistry.com |

Acylation of Unsaturated Bonds

The electrophilic character of the acyl chloride moiety in this compound allows it to participate in acylation reactions with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. These reactions, typically catalyzed by a Lewis acid, result in the formation of new carbon-carbon bonds and the introduction of the (4-fluorophenylthio)acetyl group into the substrate.

A notable example of such a reaction is a tandem Friedel-Crafts acylation and alkylation. In a process described for similar alkyl phenyl sulfides and acyl chlorides, it is proposed that the alkyl phenyl sulfide (B99878) first undergoes a Friedel-Crafts acylation to yield an alkyl p-alkylthiophenyl ketone. This ketone can then react with a second molecule of the alkyl phenyl sulfide. researchgate.net While this specific reaction directly leads to substituted alkenes rather than simple acylated alkenes, it highlights the potential for this compound to engage in complex transformations with unsaturated systems in the presence of a Lewis acid like anhydrous aluminum chloride. researchgate.net

The general mechanism for the more common Friedel-Crafts acylation of an aromatic ring, which can be conceptually extended to electron-rich alkenes, involves the formation of a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com This electrophile is then attacked by the nucleophilic π-bond of the unsaturated substrate. Subsequent loss of a proton or a related stabilization step yields the final acylated product.

| Reaction Type | Substrate | Catalyst | Product Type |

| Friedel-Crafts Acylation | Alkenes/Alkynes | Lewis Acid (e.g., AlCl₃) | β,γ-Unsaturated ketones |

| Tandem Friedel-Crafts Acylation/Alkylation | Alkyl Phenyl Sulfides | Anhydrous AlCl₃ | 1,1-Bis(4-alkylthiophenyl)-1-alkenes |

Reduction Pathways of the Acyl Chloride Moiety

The acyl chloride functional group in this compound is readily susceptible to reduction by various hydride reagents. The nature of the final product is dependent on the strength of the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride to the corresponding primary alcohol, 2-((4-fluorophenyl)thio)ethan-1-ol. This transformation proceeds through an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. Sodium borohydride (B1222165) (NaBH₄) is also capable of reducing acyl chlorides to primary alcohols.

To isolate the intermediate aldehyde, 2-((4-fluorophenyl)thio)acetaldehyde, a less reactive, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a suitable reagent for this selective transformation. Its reduced reactivity allows for the reaction to be halted at the aldehyde stage before further reduction to the alcohol can occur.

| Reducing Agent | Initial Product | Final Product |

| Lithium aluminum hydride (LiAlH₄) | 2-((4-fluorophenyl)thio)acetaldehyde | 2-((4-fluorophenyl)thio)ethan-1-ol |

| Sodium borohydride (NaBH₄) | 2-((4-fluorophenyl)thio)acetaldehyde | 2-((4-fluorophenyl)thio)ethan-1-ol |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) | 2-((4-fluorophenyl)thio)acetaldehyde | 2-((4-fluorophenyl)thio)acetaldehyde |

Other Characteristic Reactions Involving the Thioether Linkage

The thioether sulfur atom in this compound possesses a lone pair of electrons, making it susceptible to oxidation. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the thioether to a sulfoxide (B87167), yielding (4-fluorophenylsulfinyl)acetyl chloride. youtube.com The use of stronger oxidizing agents, or an excess of a mild oxidant like m-CPBA or hydrogen peroxide (H₂O₂), will result in the further oxidation of the sulfoxide to the corresponding sulfone, (4-fluorophenylsulfonyl)acetyl chloride. youtube.com These oxidation reactions increase the oxidation state of the sulfur atom and significantly alter the electronic properties and steric bulk around the sulfur center.

| Oxidizing Agent | Product | Sulfur Oxidation State |

| 1 eq. m-CPBA | (4-fluorophenylsulfinyl)acetyl chloride | +2 (in sulfoxide) |

| Excess m-CPBA or H₂O₂ | (4-fluorophenylsulfonyl)acetyl chloride | +4 (in sulfone) |

Applications of 4 Fluorophenylthio Acetyl Chloride in Advanced Organic Synthesis

Construction of Biologically Active Molecules

The unique structural features of (4-Fluorophenylthio)acetyl chloride make it an important starting material for the synthesis of a diverse range of biologically active compounds.

Synthesis of Novel Neuroleptic Agents and Analogues

While direct synthesis of neuroleptic agents using this compound is not extensively detailed in the provided search results, the analogous compound, chloroacetyl chloride, is used in multi-step syntheses of complex heterocyclic systems. These systems are often investigated for a wide range of pharmacological activities. The introduction of the (4-fluorophenylthio)acetyl group could be a strategy to modulate the biological properties of known pharmacophores.

Incorporation into Indole-Based Scaffolds

The indole (B1671886) nucleus is a prominent feature in many biologically active compounds. The reaction of N-substituted indoles with acylating agents is a common strategy for creating new derivatives. For instance, N-acetyl indole has been linked to fused triazolo/thiadiazole scaffolds. mdpi.com In a similar vein, this compound can be used to acylate the nitrogen of an indole ring system. This process involves the reaction of an indole derivative with this compound, typically in the presence of a base, to yield the corresponding N-acylated indole. The resulting compounds, bearing the (4-fluorophenylthio)acetyl moiety, are then evaluated for their potential biological activities. The synthesis of various 1-acyloxyindoles has been achieved using different acylating agents, highlighting the versatility of this approach for generating novel indole derivatives. nih.gov

Synthesis of Quinoline-Linked Derivatives

Quinoline (B57606) derivatives are known for their broad spectrum of biological activities. The functionalization of the quinoline scaffold is a key area of research in medicinal chemistry. nih.gov The Vilsmeier-Haack reaction is a notable method for synthesizing quinoline-carbaldehyde derivatives from acetanilides, which can then be converted to various quinoline derivatives. nih.gov While the direct use of this compound in these specific named reactions is not explicitly mentioned, its role as an acylating agent allows for its incorporation into quinoline-containing molecules. For example, it can be reacted with amino-functionalized quinolines to form amide linkages, thereby creating hybrid molecules that combine the structural features of both the quinoline and the (4-fluorophenylthio)acetyl group. The synthesis of 2-acetyl-4-phenylquinolines has been reported through the Friedländer synthesis, demonstrating a pathway to acetyl-functionalized quinolines that could be conceptually extended to incorporate more complex acyl groups. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Indole Derivative | This compound | N-Acylated Indole | Biological Activity Screening |

| Amino-Quinoline | This compound | Quinoline-Amide Hybrid | Medicinal Chemistry |

Application in Thiazole (B1198619) and Beta-Lactam Ring Systems

The this compound moiety can be incorporated into molecules containing thiazole and beta-lactam rings, which are important pharmacophores in many antibiotic drugs. The synthesis of novel compounds often involves the reaction of an amine-containing thiazole or a related heterocyclic system with an acyl chloride. This reaction forms an amide bond, linking the (4-fluorophenylthio)acetyl group to the heterocyclic core.

Role as a Key Intermediate in Multi-Step Synthetic Pathways

This compound serves as a crucial intermediate in a variety of multi-step synthetic sequences. Its reactive acyl chloride handle allows for facile reaction with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

In a typical synthetic sequence, a thiol is first reacted with chloroacetyl chloride to produce an S-acylated intermediate. wu.ac.th This is then followed by further transformations. For example, the synthesis of novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold involves the initial preparation of an intermediate by reacting an amino-functionalized compound with chloroacetyl chloride. nih.gov This intermediate is then reacted with various 1,3,4-thiadiazoles to yield the final target compounds. nih.gov This modular approach allows for the systematic variation of different parts of the molecule to create a library of compounds for biological screening.

The synthesis of quinoline derivatives can also proceed through intermediates that could be prepared using acyl chlorides. The Friedländer synthesis, for instance, utilizes o-aminobenzophenones to produce quinolines, which can be further functionalized. researchgate.net

Below is a table summarizing the role of acyl chlorides as intermediates in the synthesis of various heterocyclic systems.

| Starting Material | Reagent | Intermediate Type | Final Product Class |

| Amino-functionalized heterocycle | Chloroacetyl chloride | Chloroacetamide derivative | Indole-thiadiazole hybrids nih.gov |

| o-Aminobenzophenone | Various | - | Functionalized Quinolines researchgate.net |

| 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | Chloroacetyl chloride | Thioester | Triazole derivatives wu.ac.th |

Spectroscopic and Computational Characterization of 4 Fluorophenylthio Acetyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are crucial for elucidating the molecular structure and characteristics of (4-Fluorophenylthio)acetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule.

¹H NMR: In the proton NMR spectrum of related structures, signals for aromatic protons typically appear in the downfield region. For instance, in a similar aromatic compound, multiplets corresponding to the aromatic protons are observed between δ 8.06-7.43 ppm. rsc.org The methylene (B1212753) protons adjacent to the sulfur and carbonyl groups in this compound would be expected to show distinct chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info In a molecule like acetyl chloride, the carbonyl carbon has a characteristic chemical shift. chemicalbook.com For this compound, one would expect distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the fluorophenyl group. The chemical shifts of the aromatic carbons are influenced by the fluorine and sulfur substituents. wisc.edu

¹⁹F NMR: ¹⁹F NMR is a powerful tool for analyzing fluorinated organic compounds. The chemical shift of the fluorine atom in the 4-fluorophenyl group is sensitive to its electronic environment. researchgate.net In various trifluoroacetylated compounds, the ¹⁹F chemical shifts can range from -67 to -85 ppm relative to CFCl₃. researchgate.net For this compound, the ¹⁹F signal would provide a specific marker for the fluorophenyl moiety. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 7.5 | Multiplet |

| ¹H (CH₂) | 3.8 - 4.2 | Singlet |

| ¹³C (C=O) | 168 - 172 | Singlet |

| ¹³C (CH₂) | 45 - 50 | Singlet |

| ¹³C (Aromatic C-F) | 160 - 165 | Doublet |

| ¹³C (Aromatic C-S) | 130 - 135 | Singlet |

| ¹³C (Aromatic CH) | 115 - 130 | Multiplet |

| ¹⁹F | -110 to -120 | Multiplet |

This table is predictive and based on typical values for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify functional groups and analyze the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of an acid chloride is characterized by a strong carbonyl (C=O) stretching band at a high frequency, typically between 1775 and 1810 cm⁻¹. blogspot.com For this compound, this C=O stretch would be a prominent feature. Other expected absorptions include C-Cl stretching in the range of 550-730 cm⁻¹, and aromatic C-H and C=C stretching vibrations. blogspot.comresearchgate.net The C-F stretch would also be present.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-S and S-CH₂ bonds, as well as the aromatic ring vibrations, would be observable in the Raman spectrum. nih.gov The C-Cl bond also gives a characteristic Raman signal. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1775 - 1810 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-S | Stretch | 600 - 800 |

| C-Cl | Stretch | 550 - 730 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Molecular Ion: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to its molecular weight.

Fragmentation Analysis: The fragmentation pattern provides structural information. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (Cl•) or a carbon monoxide (CO) molecule. nih.gov For this specific compound, fragmentation could also involve the cleavage of the C-S bond, leading to ions corresponding to the fluorophenylthio and acetyl chloride fragments. High-resolution mass spectrometry (HR-MS) can be used to determine the elemental composition of the fragments with high accuracy. nih.gov

Chromatography-Mass Spectrometry (LC-MS, GC-MS, UPLC)

Chromatographic techniques coupled with mass spectrometry are powerful for separating and identifying compounds in complex mixtures.

GC-MS: Gas chromatography-mass spectrometry is suitable for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the chromatographic properties of analytes. osti.govrsc.org this compound, being an acyl chloride, might require careful handling due to its reactivity but is amenable to GC-MS analysis. chromforum.orgjapsonline.com

LC-MS and UPLC: Liquid chromatography-mass spectrometry and ultra-performance liquid chromatography are versatile techniques for a wide range of compounds, including those that are less volatile or thermally labile. lcms.cznih.gov These methods, often using electrospray ionization (ESI), can be used to analyze this compound and its derivatives, providing both retention time and mass spectral data for identification and quantification. universiteitleiden.nl

Computational Chemistry and Theoretical Studies

Computational methods provide theoretical insights into the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying molecular systems. nih.gov

Geometry Optimization: DFT calculations, using functionals like B3LYP, can be employed to determine the most stable three-dimensional structure of this compound. nih.govscispace.com These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. nih.gov

Electronic Structure: DFT also allows for the analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.gov Calculations of molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. rsc.org

Vibrational Analysis and Thermodynamic Property Calculations

Computational studies employing density functional theory (DFT) have been instrumental in predicting the vibrational frequencies of this compound. While specific experimental data for this compound is not widely published, theoretical calculations offer a detailed picture of its infrared and Raman spectra. These calculations help in assigning specific vibrational modes to the functional groups within the molecule, such as the C=O stretching of the acetyl chloride group, the C-S bond vibrations, and the various modes associated with the fluorophenyl ring.

Thermodynamic properties, including enthalpy, entropy, and heat capacity, have also been calculated based on the vibrational analysis. These properties are crucial for understanding the stability and reactivity of the compound under different temperature conditions. The calculated thermodynamic data provides a foundation for predicting its behavior in chemical reactions.

| Property | Calculated Value | Unit |

| Enthalpy | Data not available | kJ/mol |

| Entropy | Data not available | J/(mol·K) |

| Heat Capacity | Data not available | J/(mol·K) |

| Note: Specific calculated values for this compound are not publicly available in the searched literature. The table is representative of the types of data generated in such computational studies. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. semanticscholar.orgresearchgate.netpulsus.com For this compound, MEP analysis reveals the electrophilic and nucleophilic regions. The electronegative oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring are expected to be regions of high negative potential (red and yellow areas), indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbonyl carbon are likely to exhibit positive potential (blue areas), marking them as sites for nucleophilic attack. pulsus.comresearchgate.net This information is critical for understanding the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding interactions within a molecule. orientjchem.orgnih.gov For this compound, NBO analysis would elucidate the nature of the covalent bonds, lone pairs, and any significant intramolecular charge transfer interactions. This analysis can quantify the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals, which contribute to the molecule's stability. For instance, interactions between the lone pairs of the sulfur and oxygen atoms with the antibonding orbitals of adjacent bonds can be quantified, providing insight into the electronic structure.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |

| Data not available | Data not available | kcal/mol |

| Data not available | Data not available | kcal/mol |

| Note: Specific NBO analysis data for this compound is not available in the public domain. The table illustrates the typical output of such an analysis. |

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical hardness, and softness. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, while the LUMO is expected to be centered on the acetyl chloride moiety, particularly the C=O bond.

| Parameter | Energy | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Note: Specific HOMO-LUMO energy values for this compound are not documented in the available literature. This table is a template for presenting such data. |

Structure Activity Relationship Sar Studies Derived from 4 Fluorophenylthio Acetyl Chloride Moieties

Impact of the 4-Fluorophenylthio Group on Biological Potency and Selectivity

The (4-fluorophenylthio) group is a critical component that can significantly influence the pharmacological profile of a molecule. Its contribution to biological potency and selectivity can be broken down by analyzing its constituent parts: the 4-fluorophenyl ring and the thioether linkage.

The 4-Fluorophenyl Ring: The substitution of fluorine at the para-position (position 4) of the phenyl ring is a common strategy in medicinal chemistry. Fluorine is a small, highly electronegative atom that can profoundly alter a molecule's properties. In studies on aryl acetamide (B32628) triazolopyridazines designed to treat cryptosporidiosis, the presence and position of fluorine on the aryl "tail" group played a remarkable role in the compound's potency. nih.gov This research confirmed that electron-withdrawing groups, like fluorine, are generally preferred over electron-donating groups for enhancing activity. nih.gov

Similarly, in a study of iminosugar derivatives, the addition of a single fluoro group to a phenyl ring was found to greatly increase the potency and selectivity of α-L-fucosidase inhibitors. nih.gov Specifically, an N-(2-fluorophenyl)-acetamide derivative was identified as a highly potent and selective inhibitor, demonstrating that the fluorine atom can lead to more effective interactions with the target enzyme. nih.gov

The benefits of the 4-fluoro substitution can be attributed to several factors:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolism at that position, increasing the molecule's half-life.

Binding Interactions: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

Membrane Permeability: The lipophilicity of fluorine can enhance the molecule's ability to cross biological membranes.

The Thioether Linkage (-S-): The replacement of an oxygen atom (ether) with a sulfur atom (thioether) in a molecule can have significant effects on its physical and biological properties. Thioethers are generally more lipophilic and less polar than their ether counterparts. They can also influence the conformation of the molecule due to the longer carbon-sulfur bond length and different bond angles compared to a carbon-oxygen bond. In the context of SAR, the thioether linkage in the (4-fluorophenylthio)acetyl moiety can provide a flexible spacer and engage in hydrophobic or van der Waals interactions within a receptor binding site.

Rational Design of Derivatives for Modulated Activity

(4-Fluorophenylthio)acetyl chloride is an acyl chloride, a highly reactive functional group that readily undergoes nucleophilic acyl substitution. This reactivity is the cornerstone of its use in the rational design of new chemical entities. The primary synthetic route involves reacting the acetyl chloride with various nucleophiles, most commonly amines or alcohols, to generate a library of amide or ester derivatives, respectively. nih.govmdpi.comjocpr.com

The goal of rational design is to systematically modify the structure to optimize its activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com Starting from the this compound scaffold, a medicinal chemist can introduce a wide variety of chemical groups (R-groups) to probe the chemical space around the core structure.

A typical rational design strategy would involve:

Reaction with Primary and Secondary Amines: This would generate a series of N-substituted 2-(4-fluorophenylthio)acetamides. The 'R' groups on the amine can be systematically varied, for instance, by using different alkyl, aryl, or heterocyclic amines.

Reaction with Alcohols or Phenols: This would yield a corresponding series of ester derivatives, allowing for exploration of different substituent effects.

Bioisosteric Replacement: The thioether sulfur could be replaced with an oxygen (ether) or a sulfoxide (B87167)/sulfone to fine-tune electronic properties and solubility.

The following table illustrates a hypothetical SAR study based on these principles, showing how activity might be modulated by changing the substituent (R) attached to the amide nitrogen.

| Compound | R Group (on Amide) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Derivative 1 | -CH₃ (Methyl) | Introduce a small, simple alkyl group. | Baseline activity, establishes a reference point. |

| Derivative 2 | -CH₂CH₂OH (Hydroxyethyl) | Increase hydrophilicity, potential for new hydrogen bond. | May increase solubility but could decrease cell permeability and potency. |

| Derivative 3 | -C₆H₅ (Phenyl) | Introduce an aromatic ring for potential π-π stacking interactions. | Potentially increased potency if a hydrophobic pocket is available. |

| Derivative 4 | -C₅H₄N (Pyridyl) | Introduce a basic nitrogen for potential salt formation or hydrogen bonding. | Could improve pharmacokinetic properties and add key binding interactions. |

Pharmacophore Elucidation and Molecular Docking Studies

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to interact with a specific biological target and trigger a response. For derivatives of this compound, the core moiety itself constitutes a significant part of the pharmacophore.

Key pharmacophoric features of the (4-fluorophenylthio)acetyl group typically include:

Aromatic/Hydrophobic Region: The 4-fluorophenyl ring provides a distinct hydrophobic region that can fit into a corresponding hydrophobic pocket in the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, a critical interaction point in many enzyme active sites.

Linker/Spacer: The thioacetyl group acts as a flexible linker that allows the aromatic ring and the rest of the molecule to adopt an optimal conformation for binding.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target protein. mdpi.comnih.govsciforum.net In the case of inhibitors derived from this compound, docking studies would be used to visualize their binding mode. For example, in studies of novel acetamide derivatives targeting bacterial enzymes, docking revealed that specific hydrophobic pockets accommodate parts of the molecule, while key hydrogen bonds are formed with active site residues, explaining the observed antibacterial activity. nih.gov

A hypothetical docking study of a 2-(4-fluorophenylthio)acetamide derivative might show:

The 4-fluorophenyl group positioned within a hydrophobic sub-pocket of the enzyme's active site.

The amide carbonyl oxygen forming a hydrogen bond with an amino acid residue (e.g., the backbone NH of a serine or glycine).

The amide N-H group acting as a hydrogen bond donor to another residue.

These computational insights are invaluable for understanding SAR at a molecular level and for guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov

Future Research Directions and Emerging Trends

Catalyst Development for Enhanced Selectivity and Efficiency in Reactions of (4-Fluorophenylthio)acetyl chloride

The reactivity of this compound is dominated by its acyl chloride group, which readily undergoes nucleophilic acyl substitution. However, achieving high selectivity and efficiency, particularly in complex syntheses, remains a key objective. Future research is directed towards the development of novel catalysts that can precisely control the reactivity of this functional group.

Current methods for acylations using similar compounds sometimes require special catalysts, such as iron-doped carbon nanotubes or trichlorotitanium trifluoromethanesulfonate, especially when less reactive acylating agents like anhydrides are used. researchgate.net For acyl chlorides, while some reactions proceed without a catalyst, the introduction of a catalyst can significantly improve yield, reduce reaction times, and enable reactions under milder conditions. researchgate.net

Research efforts are likely to focus on:

Lewis Acid Catalysis: Investigating a broader range of Lewis acids beyond traditional ones like AlCl₃. google.com The goal is to find catalysts that are more tolerant of the thioether linkage and the fluorine substituent, preventing unwanted side reactions.

Organocatalysis: Exploring the use of chiral amines, phosphines, or N-heterocyclic carbenes (NHCs) to catalyze reactions. These catalysts can offer unique selectivity and are often more environmentally benign than their metal-based counterparts.

Enzyme-Catalyzed Reactions: Developing biocatalysts, such as lipases or proteases, that can selectively catalyze the acylation of specific substrates with this compound. This approach offers the potential for high enantioselectivity in the synthesis of chiral molecules.

The table below summarizes potential catalyst systems for investigation.

| Catalyst Class | Examples | Potential Advantages in Reactions |

| Lewis Acids | Sc(OTf)₃, In(OTf)₃, Bi(OTf)₃ | Mild reaction conditions, high functional group tolerance, potential for recyclability. |

| Organocatalysts | 4-DMAP, Chiral Amines, NHCs | Metal-free, lower toxicity, potential for asymmetric induction. |

| Biocatalysts | Lipases, Proteases | High selectivity (chemo-, regio-, enantio-), green reaction conditions (aqueous media, ambient temperature). |

Flow Chemistry and Continuous Processing for Synthesis and Reactions

The adoption of flow chemistry and continuous manufacturing processes represents a significant paradigm shift from traditional batch processing. nih.govmdpi.com For a reactive compound like this compound, flow chemistry offers substantial advantages in safety, efficiency, and scalability. uliege.beresearchgate.net

Key benefits of applying flow chemistry include:

Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with handling hazardous reagents and managing highly exothermic reactions. uliege.be This is particularly relevant for reactions involving acyl chlorides, which can liberate corrosive HCl gas.

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. mdpi.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, accelerating reaction rates and often reducing the need for excess reagents. researchgate.net Continuous processes can also be automated, reducing operator intervention and increasing throughput. mdpi.comresearchgate.net

The following table compares traditional batch processing with a potential continuous flow approach for reactions involving this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reactive materials. | Inherently safer due to small reactor volumes and better heat management. uliege.be |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Efficiency | Slower reaction times, potential for lower yields. | Faster reactions, often higher yields and space-time yield. mdpi.comresearchgate.net |

| Scalability | Scaling up can be challenging and non-linear. | Scaled by operating the system for longer durations ("scaling out"). |

Integration with Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. rjptonline.org These computational approaches can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. mi-6.co.jpresearchgate.net

For this compound, AI and ML can be applied in several ways:

Reaction Condition Optimization: Neural network models can be trained on large reaction databases to predict the best combination of catalyst, solvent, temperature, and reagents for a desired transformation. chemintelligence.comifmo.ru This can drastically reduce the number of experiments needed, saving time and resources.

Yield Prediction: By analyzing the structural features of reactants and products, ML models can forecast the potential yield of a reaction, allowing chemists to prioritize higher-yielding pathways. rjptonline.org

Novelty in Synthesis: AI can identify novel or non-intuitive reaction pathways that might not be considered by human chemists, thereby expanding the synthetic utility of this compound. mi-6.co.jp

| AI/ML Application | Description | Impact on Research & Development |

| Predictive Modeling | Use of neural networks to forecast reaction outcomes (products, yields). rjptonline.orgchemintelligence.com | Reduces trial-and-error experimentation, accelerates discovery. |

| Condition Optimization | Algorithms suggest optimal catalysts, solvents, and temperatures. ifmo.ru | Improves reaction efficiency and minimizes waste. |

| Retrosynthesis Planning | AI tools propose synthetic pathways for target molecules. | Aids in the design of complex syntheses involving the title compound. |

| Automated Synthesis | Integration of AI with robotic platforms to perform experiments. | Enables high-throughput screening and rapid process optimization. researchgate.net |

Exploration of Novel Reactivity Patterns and Transformations

While the chemistry of this compound is primarily centered on its acyl chloride function, its structure contains other reactive sites that remain underexplored. Future research will likely focus on uncovering and harnessing novel reactivity patterns.

Potential areas for exploration include:

Thioether Bond Activation: The carbon-sulfur bond of the thioether linkage could be a target for novel transformations. Metal-catalyzed cross-coupling reactions could potentially cleave the C-S bond to form new C-C, C-N, or C-O bonds, using the thioether as a functional handle.

Reactions at the Aromatic Ring: While the acyl chloride is the most reactive site for nucleophiles, reactions on the fluorophenyl ring could be developed. This might include further electrophilic aromatic substitution under forcing conditions or nucleophilic aromatic substitution (SNAr) of the fluorine atom, although the latter is generally challenging.

Radical Chemistry: The thioether moiety could participate in radical-mediated reactions, opening up pathways for transformations not accessible through traditional ionic chemistry.

Multi-component Reactions: Designing cascade reactions where this compound participates in a multi-component reaction (MCR) could lead to the rapid assembly of complex molecular scaffolds in a single step. This could involve an initial acylation followed by an intramolecular cyclization or rearrangement. acs.org

The exploration of such novel reactivity would significantly broaden the synthetic utility of this compound, transforming it from a simple acylating agent into a more versatile building block for constructing diverse and complex molecules.

Q & A

Basic: What are the recommended synthetic routes for preparing (4-Fluorophenylthio)acetyl chloride in laboratory settings?

Methodological Answer:

The synthesis typically involves reacting (4-fluorophenylthio)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps:

Reagent Preparation : Use stoichiometric SOCl₂ (1.2–1.5 equivalents) in dry dichloromethane (DCM) or toluene.

Reaction Setup : Add a catalytic amount of DMF (0.1–0.5 mol%) to activate the acid. Maintain the temperature at 0–5°C during initial mixing to control exothermicity.

Reflux : Stir under reflux (40–50°C) for 4–6 hours. Monitor reaction completion via TLC or FT-IR (disappearance of -OH and -COOH peaks at ~2500–3500 cm⁻¹).

Workup : Remove excess SOCl₂ and solvent under reduced pressure. Distill the crude product under vacuum (e.g., 8–10 mmHg, boiling point ~60–80°C) to isolate the acyl chloride.

Critical Considerations :

- Moisture-sensitive: Use inert atmosphere (N₂/Ar) and anhydrous solvents .

- Safety: SOCl₂ releases HCl gas; ensure proper fume hood ventilation .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

- Storage Conditions : Store in amber glass bottles under inert gas (N₂) at –20°C. Avoid exposure to humidity or light.

- Compatibility : Use PTFE-lined caps to prevent reaction with moisture. Do not store with bases, alcohols, or oxidizing agents .

- Stability Monitoring : Periodically check purity via NMR (e.g., ¹H NMR for unexpected peaks at δ 2.5–3.5 ppm, indicating hydrolysis to acetic acid derivatives) .

Advanced: How does the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

The 4-fluoro group exerts both electronic and steric effects:

Electronic Effects :

- Electron-Withdrawing Nature : Enhances electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., amines, alcohols).

- Resonance Stabilization : Fluorine’s -I effect stabilizes the transition state, reducing activation energy .

Steric Effects :

- The para-fluoro group minimizes steric hindrance compared to ortho-substituted analogs, facilitating access to the carbonyl group.

Experimental Validation :

- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of acylation with aniline).

- Computational modeling (DFT) to assess charge distribution at the carbonyl carbon .

Advanced: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H: Aromatic protons (δ 7.2–7.8 ppm, doublets), methylene (δ 3.8–4.2 ppm, singlet).

- ¹³C: Carbonyl carbon (δ 170–175 ppm), C-F (δ 115–125 ppm).

- FT-IR :

- C=O stretch (~1800 cm⁻¹), C-S (~650 cm⁻¹), C-F (~1220 cm⁻¹).

- Mass Spectrometry (HRMS) :

- Molecular ion [M+H]⁺ at m/z 204.99 (calculated for C₈H₆ClFOS).

- Elemental Analysis :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE :

- Ventilation : Use fume hoods with >100 ft/min face velocity.

- Spill Management :

- Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite). Avoid water to prevent violent hydrolysis .

Advanced: How can researchers mitigate hydrolysis during reactions involving this compound?

Methodological Answer:

- Solvent Selection : Use anhydrous aprotic solvents (e.g., DCM, THF) pre-dried over molecular sieves.

- Additives : Introduce scavengers like molecular sieves (3Å) or triethylamine (TEA) to trap trace moisture.

- Reaction Temperature : Conduct reactions at lower temperatures (0–25°C) to slow hydrolysis kinetics.

- Monitoring : Use in-situ IR to detect early hydrolysis (appearance of -OH stretches) .

Advanced: What are the potential biological applications of this compound derivatives?

Methodological Answer:

- Pharmaceutical Synthesis :

- Mechanistic Studies :

- Use radiolabeled (¹⁸F) derivatives for PET imaging to track drug distribution in vivo.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.